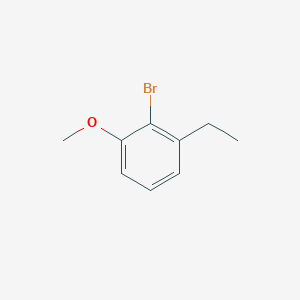![molecular formula C14H13ClN2O3 B13452506 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride is an organic compound with the molecular formula C14H12N2O3·HCl It is a derivative of benzoic acid and contains both an amino group and a carbamoyl group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
化学反应分析
Types of Reactions
4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the inflammatory response.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride.
4-Nitrobenzoic acid: An oxidized derivative of 4-aminobenzoic acid.
4-(Carbamoylamino)benzoic acid: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its combination of amino and carbamoyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H13ClN2O3 |
|---|---|
分子量 |
292.72 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)carbamoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H12N2O3.ClH/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19;/h1-8H,15H2,(H,16,17)(H,18,19);1H |
InChI 键 |
MANUTXKGVNULND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


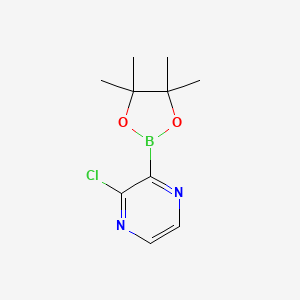

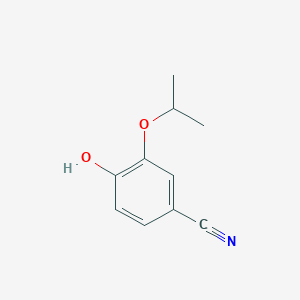
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13452454.png)

![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
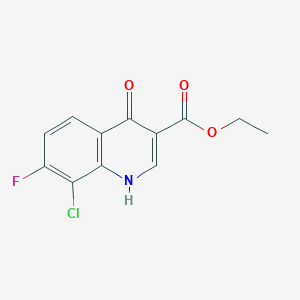

![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
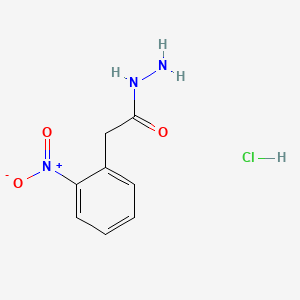
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
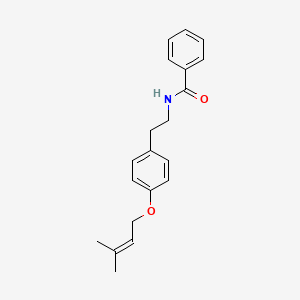
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
